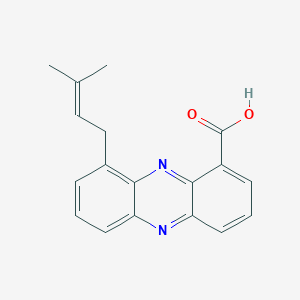

Endophenazine A

Overview

Description

Endophenazine A is a terpenoid phenazine compound with the molecular formula C₁₈H₁₆N₂O₂. It is derived from phenazine-1-carboxylic acid and dimethylallyl diphosphate through the 2-methyl-D-erythritol-4-phosphate pathway. This compound exhibits significant antimicrobial activity against several Gram-positive bacteria and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

Endophenazine A can be synthesized through an artificial biosynthetic pathway in Pseudomonas chlororaphis P3. The process involves introducing the prenyltransferase PpzP from Streptomyces anulatus into Pseudomonas chlororaphis P3. This pathway utilizes phenazine-1-carboxylic acid and dimethylallyl diphosphate as precursors .

Industrial Production Methods

The highest yield of this compound in Streptomyces was about 20 mg/L, which limited its large-scale industrial development. through metabolic engineering and medium optimization, the yield of this compound in Pseudomonas chlororaphis P3 reached 279.43 mg/L .

Chemical Reactions Analysis

Types of Reactions

Endophenazine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved properties for specific applications.

Scientific Research Applications

Endophenazine A has a wide range of scientific research applications:

Biology: The compound exhibits antimicrobial activity, making it valuable for studying bacterial and fungal infections.

Mechanism of Action

Endophenazine A exerts its effects by targeting specific molecular pathways. It is known to interfere with the synthesis of essential cellular components in bacteria and fungi, leading to their inhibition or death. The compound’s antimicrobial activity is primarily due to its ability to disrupt the cell membrane and inhibit key enzymes involved in cellular processes .

Comparison with Similar Compounds

Endophenazine A is part of a group of phenazine compounds, including endophenazine B, endophenazine C, and endophenazine D. These compounds share a similar core structure but differ in their side chains and functional groups. This compound is unique due to its specific antimicrobial activity and higher yield in engineered Pseudomonas chlororaphis P3 .

List of Similar Compounds

- Endophenazine B

- Endophenazine C

- Endophenazine D

This compound stands out among these compounds due to its higher yield and specific antimicrobial properties, making it a valuable compound for various applications.

Biological Activity

Endophenazine A is a notable compound within the phenazine family, primarily recognized for its antimicrobial and anticancer properties. This article delves into the biological activities of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is a terpenoid phenazine derived from phenazine-1-carboxylic acid (PCA) and dimethylallyl diphosphate (DMAPP), synthesized through the 2-methyl-D-erythritol-4-phosphate (MEP) pathway. The compound's structure was elucidated using techniques such as NMR spectroscopy , revealing critical chemical shifts that confirm its unique molecular configuration .

Key Structural Features

- Molecular Formula : C₁₅H₁₃N

- Molecular Weight : 223.27 g/mol

- Key NMR Peaks :

- δ 138.8 (C1)

- δ 132.1 (C2)

- δ 166.1 (C11)

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various Gram-positive bacteria and fungi. Studies have shown that it can inhibit the growth of pathogens such as Bacillus subtilis and Staphylococcus aureus, making it a potential candidate for developing new antibiotics .

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Bacillus subtilis | 16 µg/mL | Bactericidal |

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Candida albicans | 64 µg/mL | Fungicidal |

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound, demonstrating its effectiveness against several cancer cell lines in vitro and in vivo. The compound induces apoptosis in cancer cells, primarily through the mitochondrial intrinsic pathway, activating caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : Induces G1 phase arrest.

- Apoptosis Induction : Activates caspase pathways.

- Inhibition of DNA Synthesis : Reduces viability in cancer cells.

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

Future Directions in Research

The promising biological activities of this compound suggest several avenues for future research:

- Metabolic Engineering : Enhancing production yields through genetic modifications in microbial systems, particularly in Pseudomonas chlororaphis.

- Combination Therapies : Investigating synergistic effects with existing anticancer drugs to improve therapeutic outcomes.

- Broader Spectrum Testing : Expanding antimicrobial testing against a wider range of pathogens to assess efficacy.

Properties

IUPAC Name |

9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)20-17-13(18(21)22)6-4-8-15(17)19-14/h3-9H,10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQXISHGKXGNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434646 | |

| Record name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86125-71-5 | |

| Record name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.